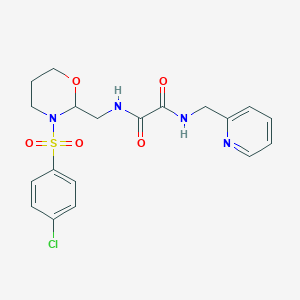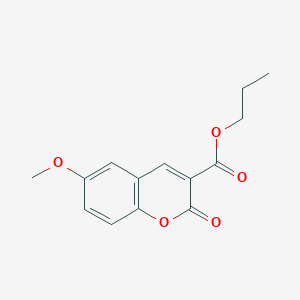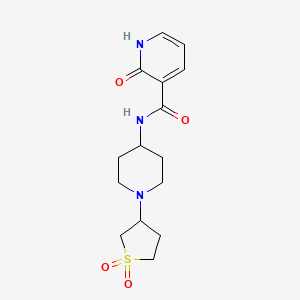![molecular formula C19H18N6O2 B2777581 N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 327032-34-8](/img/structure/B2777581.png)
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The [1,2,4]triazino[5,6-b]indole is a type of heterocyclic compound that has been synthesized and studied for its potential biological activities . These compounds are typically synthesized by reacting isatin with thiocarbohydrazide in glacial acetic acid .
Synthesis Analysis
The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This compound can then react with various types of reagents, including ammonia, hydrazine hydrate, and semicarbazide HCl, to give different derivatives .Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed by elemental analysis and spectroscopic data (IR, 1H and 13C NMR) .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can react with ethyl chloroformate in boiling DMF to form different compounds . They can also react with different aldehydes in EtOH-HCl to give the corresponding Schiff bases .Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary areas of research for related compounds involves the synthesis of new fused 1,2,4-triazines, exhibiting significant antimicrobial activity. For instance, the synthesis of novel fused [1,2,4]triazino[5,6-b]indole derivatives demonstrates promising results against various microorganisms. These derivatives are synthesized by reacting isatin with different reagents, leading to compounds that have been tested for their biological activity, showcasing potent antimicrobial properties (R. S. Ali, R. R. Al Harthi, Heyam S. Saad, & M. A. Amin, 2016; A. G. Al Osaimi, R. Ali, H. Saad, & M. R. El Sayed Aly, 2017).
Regioisomeric Formation
Research into the regioisomeric formation of linear 1,2,4-triazolo[4′,3′: 2,3][1,2,4]triazino[5,6-b]indoles from 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives highlights the chemical flexibility and potential for creating structurally diverse molecules with possible pharmaceutical applications (E. Ashry, H. Hamid, A. Mousaad, & E. Ramadan, 2002).
Functionalized Derivatives
The creation of new functionalized derivatives of indolo[2,3-e][1,2,4]-triazolo-[4,5-b]-1,2,4-triazine opens avenues for the development of novel pharmaceutical agents. These derivatives are synthesized through reactions involving hydrazonoyl halides, presenting an array of mechanisms and regioselectivity studies (M. Gomha & A. Abdel-Aziz, 2013).
Antibacterial and Antifungal Activities
Compounds synthesized from similar structures have been extensively studied for their antibacterial and antifungal activities. For example, pyrazoline and pyrazole derivatives linked to triazinoindole cores have demonstrated significant efficacy against a variety of bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (S. Y. Hassan, 2013).
Future Directions
properties
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-5-4-6-14-16(11)21-18-17(14)23-25-19(22-18)24-20-10-12-9-13(26-2)7-8-15(12)27-3/h4-10H,1-3H3,(H2,21,22,24,25)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXFGIDGAPPPT-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2777499.png)
![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)
![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2777505.png)
![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)

![3-(4-(4-Bromophenyl)thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2777510.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2777512.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2777515.png)
![N-(2-chlorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2777518.png)
